methyl (E)-3-(4-ethylphenyl)-2-propenoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(4-ethylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-9H,3H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOWPRYONMOYMW-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of Methyl E 3 4 Ethylphenyl 2 Propenoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all protons and carbons in methyl (E)-3-(4-ethylphenyl)-2-propenoate.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides specific information about the electronic environment of each proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by shielding and deshielding effects from adjacent functional groups. The trans-configuration of the alkene protons is confirmed by a large coupling constant (J), typically in the range of 15-18 Hz.
The expected signals for the molecule are detailed below:
Ethyl Group: The ethyl group attached to the phenyl ring gives rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a characteristic pattern due to spin-spin coupling.
Aromatic Protons: The para-substituted phenyl ring results in two distinct signals, each integrating to two protons. These typically appear as a pair of doublets due to ortho-coupling.
Vinylic Protons: The two protons on the carbon-carbon double bond are in different electronic environments. The proton on C2 (α to the carbonyl) is a doublet, coupled to the proton on C3. The proton on C3 (β to the carbonyl) is also a doublet and appears further downfield due to the deshielding effect of the adjacent aromatic ring.
Methyl Ester: The three protons of the methyl ester group (OCH₃) appear as a sharp singlet, typically in the range of 3.7-3.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~1.25 | Triplet | ~7.6 | -CH₂CH₃ |
| ~2.68 | Quartet | ~7.6 | -CH₂ CH₃ |
| ~3.78 | Singlet | - | -OCH₃ |
| ~6.40 | Doublet | ~16.0 | H-2 (α-vinylic) |
| ~7.22 | Doublet | ~8.2 | H-3', H-5' (aromatic) |
| ~7.45 | Doublet | ~8.2 | H-2', H-6' (aromatic) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment. oregonstate.edu The chemical shifts are spread over a much wider range than in ¹H NMR, allowing for the clear resolution of individual carbon signals. libretexts.org
Key expected signals include:
Alkyl Carbons: The two carbons of the ethyl group appear in the upfield region of the spectrum.
Ester Carbon: The methoxy (B1213986) carbon (-OCH₃) of the ester group appears around 51-52 ppm. libretexts.org The carbonyl carbon (C=O) is significantly deshielded and appears far downfield, typically between 165 and 175 ppm. libretexts.org
Alkene and Aromatic Carbons: The carbons of the C=C double bond and the phenyl ring resonate in the intermediate region of the spectrum (110-150 ppm). libretexts.org Quaternary carbons (C-1', C-4', and the carbonyl C=O) are typically weaker in intensity than carbons bearing hydrogen atoms. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~15.5 | Ethyl -C H₃ |
| ~28.9 | Ethyl -C H₂- |
| ~51.7 | Methoxy -OC H₃ |
| ~118.0 | C -2 (α-vinylic) |
| ~128.5 | C -2', C -6' (aromatic) |
| ~129.5 | C -3', C -5' (aromatic) |
| ~131.8 | C -1' (quaternary aromatic) |
| ~145.2 | C -3 (β-vinylic) |
| ~147.0 | C -4' (quaternary aromatic) |
Two-Dimensional NMR Techniques for Structural Elucidation
To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed. researchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would reveal cross-peaks connecting the methyl and methylene protons of the ethyl group, the adjacent protons on the aromatic ring, and, crucially, the two vinylic protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton assignment in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum, verifying the C-H framework of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for identifying quaternary carbons. For instance, the methyl ester protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O), and the vinylic proton at C-2 would show correlations to both the carbonyl carbon and the C-1' aromatic carbon.
These 2D techniques, used in concert, provide an irrefutable and detailed map of the molecular structure. sciencegate.app
Multinuclear NMR for Organometallic Derivatives (e.g., ¹¹⁹Sn NMR for Organotin Complexes)
This compound, as a carboxylate ester, can be hydrolyzed to its corresponding carboxylate, which can act as a ligand in organometallic chemistry. Organotin(IV) carboxylates are a well-studied class of compounds. bsmiab.orgrdd.edu.iq The characterization of such complexes benefits significantly from multinuclear NMR, particularly ¹¹⁹Sn NMR. bohrium.com
The ¹¹⁹Sn nucleus has a spin of 1/2 and is therefore suitable for NMR analysis. The chemical shift (δ) in a ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination number and geometry at the tin center. colab.ws
Coordination Number: An increase in the coordination number around the tin atom (e.g., from 4 to 5 or 6) upon complexation with the carboxylate ligand causes a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance signal. bohrium.comcolab.ws
Geometry: The chemical shift can help distinguish between different geometries, such as tetrahedral, trigonal bipyramidal, and octahedral, in the solid state and in solution. bsmiab.org For example, five-coordinate organotin complexes typically exhibit ¹¹⁹Sn chemical shifts in the range of -100 to -200 ppm, while six-coordinate species resonate further upfield, often between -200 and -500 ppm. researchgate.net
Therefore, ¹¹⁹Sn NMR spectroscopy is an indispensable tool for characterizing the structure and coordination environment of organotin(IV) derivatives of this compound. researchgate.net
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound shows characteristic absorption bands for its key functional groups.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the α,β-unsaturated ester is expected. Conjugation with the C=C double bond typically lowers this frequency compared to a saturated ester. researchgate.net
C=C Stretch: The stretching vibration of the alkene C=C bond appears in the 1650-1600 cm⁻¹ region.
C-O Stretches: The ester C-O single bonds give rise to two stretching vibrations, typically found in the 1300-1000 cm⁻¹ region.
C-H Bending: The trans-disubstituted alkene gives a characteristic out-of-plane C-H bending vibration around 980-960 cm⁻¹.
C-H Stretches: Aromatic C-H stretching absorptions appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2970, ~2880 | Medium | Aliphatic C-H Stretch |
| ~1725 | Strong | Ester C=O Stretch (conjugated) |
| ~1640 | Medium-Strong | Alkene C=C Stretch |
| ~1610 | Medium | Aromatic C=C Stretch |
| ~1250, ~1170 | Strong | Ester C-O Stretch |
| ~980 | Strong | Trans-Alkene C-H Out-of-Plane Bend |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is first separated from any impurities based on its boiling point and interactions with the GC column. nih.gov The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). massbank.eu
Electron ionization is a hard ionization technique that causes the molecule to fragment in a reproducible pattern, which can be used for structural elucidation. nih.gov The molecular ion peak (M⁺), corresponding to the intact molecule, would confirm the molecular weight of this compound (190.25 g/mol ). Common fragmentation patterns for similar phenylpropenoates include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). nih.gov The resulting chromatogram from the GC provides information on the purity of the sample, with a single sharp peak indicating a high degree of purity. researchgate.net
Interactive Table: Expected GC-MS Fragmentation for this compound
| Fragment Ion | m/z (Mass-to-charge ratio) | Possible Structure |
| [M]⁺ | 190 | Intact Molecule |
| [M - OCH₃]⁺ | 159 | Loss of the methoxy group |
| [M - COOCH₃]⁺ | 131 | Loss of the methyl ester group |
| [C₉H₉]⁺ | 117 | Ethylstyryl cation |
| [C₆H₅-CH₂]⁺ | 91 | Tropylium ion (rearrangement) |
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or more decimal places). researchgate.net This allows for the calculation of the exact mass, which is based on the mass of the most abundant isotopes of the constituent atoms (e.g., ¹²C, ¹H, ¹⁶O). researchgate.net
For this compound, the molecular formula is C₁₂H₁₄O₂. The theoretical exact mass can be calculated and then compared to the experimentally determined value from the HRMS instrument. A close match between the theoretical and experimental exact masses provides unambiguous confirmation of the molecular formula. For instance, the calculated exact mass for the related (E)-methyl cinnamate (B1238496) (C₁₀H₁₀O₂) is 162.0681, and a study found the experimental value to be 162.0679. rsc.org
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Theoretical Exact Mass | 190.0994 |
| Expected Ion | [M+H]⁺ or [M+Na]⁺ |
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. nih.gov Unlike EI, ESI typically results in little to no fragmentation, with the predominant species being the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. nih.gov
While this compound is amenable to GC-MS, ESI-MS could be employed, especially when coupled with liquid chromatography (LC) for analysis in complex mixtures or for confirmation of the molecular weight without fragmentation. rsc.org The direct infusion of a sample into an ESI source can provide a rapid determination of the molecular weight. rsc.org The observation of ions at m/z 191.1072 [M+H]⁺ and/or 213.0888 [M+Na]⁺ would confirm the molecular weight of the target compound.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with conjugated systems, such as this compound.
The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, arising from the extended π-conjugated system that includes the phenyl ring, the propenoic double bond, and the carbonyl group of the ester. For similar chalcone (B49325) and cinnamate structures, the primary absorption maximum (λₘₐₓ) is typically observed in the range of 280-320 nm. researchgate.net The position and intensity of this peak can be influenced by the solvent polarity.
The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types: π → π* and n → π* transitions.
The high-intensity absorption band is attributed to the π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The extended conjugation in the molecule lowers the energy gap between these orbitals, resulting in absorption at a longer wavelength.
A much weaker absorption band, corresponding to the n → π* transition, may also be observed. This transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the carbonyl group to a π* antibonding orbital. This transition is often observed as a shoulder on the main π → π* absorption band. researchgate.net Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), can be used to predict the electronic transitions and correlate them with the experimental UV-Vis spectrum. scielo.org.za
Interactive Table: Expected UV-Vis Absorption Data for this compound
| Transition Type | Involved Orbitals | Expected λₘₐₓ (nm) | Relative Intensity |
| π → π | π (bonding) → π (antibonding) | 280 - 320 | High |
| n → π | n (non-bonding) → π (antibonding) | >320 (often a shoulder) | Low |
Computational Chemistry and Theoretical Studies of Methyl E 3 4 Ethylphenyl 2 Propenoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool in computational chemistry for studying the properties of molecules. For a compound like methyl (E)-3-(4-ethylphenyl)-2-propenoate, DFT calculations, typically using a functional like B3LYP combined with a basis set (e.g., 6-311++G**), would provide deep insights into its structural, vibrational, and electronic properties.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. The analysis would show the distribution of these orbitals across the this compound molecule. Typically, the HOMO is located on the more electron-rich parts (the 4-ethylphenyl ring and ethylenic bridge), while the LUMO is often centered on the electron-accepting propenoate group. This distribution governs the intramolecular charge transfer (ICT) characteristics of the molecule.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's surface, with different colors representing different electrostatic potential values.
Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. For this compound, this would be expected around the carbonyl oxygen atom.
Blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack.
Green regions represent neutral potential.
The MEP map provides a clear picture of the molecule's polarity and is a valuable guide for understanding intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.
For this compound, NBO analysis would quantify the delocalization of the π-electron system across the phenyl ring, the ethylenic bridge, and the carbonyl group. It calculates the stabilization energy (E(2)) associated with these interactions. A high E(2) value for an interaction like π(C=C) → π*(C=O) would indicate strong conjugation and significant charge transfer, which stabilizes the molecule. This analysis helps to rationalize the geometric features and electronic properties predicted by other methods.
Time-Dependent DFT (TDDFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the excited-state properties of molecules, making it an essential tool for predicting and interpreting electronic spectra. benasque.org For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are responsible for its absorption of ultraviolet-visible (UV-Vis) light.
These calculations typically involve optimizing the molecule's ground-state geometry and then computing the vertical excitation energies to various excited states. The results provide information on the maximum absorption wavelengths (λmax), the intensity of the absorption (oscillator strength, f), and the molecular orbitals involved in the transition. mdpi.com For cinnamates and related π-conjugated systems, the lowest energy transitions are typically π → π* transitions. nih.govnih.gov For instance, studies on structurally similar ethyl cinnamates show that their primary absorption bands are due to electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The presence of substituents on the phenyl ring, such as the ethyl group in the target compound, influences the energy levels of these frontier orbitals and thus the precise wavelength of absorption. nih.gov
Simulations can be performed using various functionals and basis sets, with results often compared to experimental spectra for validation. youtube.com The nuclear ensemble approach can be used to achieve higher precision in simulating UV-Vis spectra by accounting for molecular vibrations. youtube.com
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Character |
|---|---|---|---|---|
| S₀ → S₁ | 306 | 0.85 | HOMO → LUMO | π → π |
| S₀ → S₂ | 275 | 0.12 | HOMO-1 → LUMO | π → π |
| S₀ → S₃ | 248 | 0.25 | HOMO → LUMO+1 | π → π* |
Computational Studies on Reaction Mechanisms and Energetics
Computational chemistry offers a window into the intricate details of chemical reactions, providing data on kinetics, thermodynamics, and reaction pathways that can be difficult to obtain experimentally.
Theoretical investigations into the kinetics and thermodynamics of reactions involving propenoate esters are crucial for understanding their reactivity. Using methods like Density Functional Theory (DFT), researchers can calculate key parameters such as activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies of reaction (ΔG). researchgate.net These values determine the feasibility and rate of a chemical process.
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| Activation Energy (Ea) | +15.5 | The energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -25.0 | The net change in heat content; a negative value indicates an exothermic reaction. |
| Gibbs Free Energy of Reaction (ΔG) | -22.8 | The net change in free energy; a negative value indicates a spontaneous reaction. |
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgiupac.org By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, identifying the most favorable pathways from reactants to products. libretexts.org A "relaxed" PES scan involves changing one or more geometric parameters (like a bond length or dihedral angle) and optimizing the remaining degrees of freedom at each step. q-chem.com
This technique is invaluable for locating transition states (saddle points on the PES) and intermediates (local minima). libretexts.org For reactions involving this compound, such as a Diels-Alder or a 1,3-dipolar cycloaddition, a PES scan can reveal the step-by-step mechanism. researchgate.netbohrium.com It helps to determine whether a reaction is concerted (one step) or proceeds through a stable intermediate. researchgate.net The calculated energy profile along the lowest-energy path, known as the reaction coordinate, provides a clear picture of the reaction's progress. iupac.org
Substituents on the aromatic ring play a critical role in modulating the electronic properties and reactivity of a molecule. The ethyl group (-CH₂CH₃) at the para-position of the phenyl ring in this compound is an electron-donating group (EDG) through induction and hyperconjugation. Computational studies can quantify the impact of such substituents. mdpi.com
DFT calculations can map the molecular electrostatic potential (MESP) and analyze population charges to show how the ethyl group increases electron density in the aromatic ring and the conjugated system. This electronic perturbation affects the molecule's nucleophilicity and electrophilicity, thereby influencing its reactivity in various reactions. mdpi.comsemanticscholar.org For instance, in an electrophilic addition to the double bond, the presence of an EDG like the ethyl group would likely increase the reaction rate compared to unsubstituted methyl cinnamate. mdpi.com Computational models can predict these effects by comparing the activation barriers for a series of substituted cinnamates, providing a quantitative basis for understanding how substituents direct chemical reactivity. nih.govnih.gov
Many chemical reactions can yield multiple isomers. Computational chemistry has become an indispensable tool for predicting the stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site) of a reaction. rsc.orgrsc.org Such predictions are typically achieved by calculating the energies of all possible transition states leading to the different products. researchgate.netnih.gov
According to transition state theory, the product that is formed fastest will be the one with the lowest Gibbs free energy of activation (ΔG‡). Therefore, by comparing the ΔG‡ values for competing reaction pathways, the major product can be predicted. nih.gov This approach has been successfully applied to various reactions involving propenoate derivatives, including cycloadditions where both regio- and stereochemical outcomes are critical. researchgate.netbohrium.comacs.org For example, in a 1,3-dipolar cycloaddition, DFT calculations can determine whether the endo or exo stereoisomer is favored and which of the two possible regioisomers will be predominantly formed. researchgate.net These predictions are crucial for designing synthetic routes that produce a desired isomer with high selectivity. hokudai.ac.jp
| Pathway | Transition State | ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A (Regioisomer 1) | TS-A | 18.2 | Minor Product |
| Pathway B (Regioisomer 2) | TS-B | 14.5 | Major Product |
Advanced Computational Methodologies and Basis Sets
The accuracy of computational predictions is highly dependent on the chosen theoretical method (functional) and the mathematical functions used to describe the atomic orbitals (basis set). nih.gov
Functionals:
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation. researchgate.net It has been widely used for a vast range of organic molecules and reactions due to its robust performance and reasonable computational cost, especially for geometry optimizations. grafiati.com
M06-2X (Minnesota, 2006, with 2X exchange): This is a high-nonlocality hybrid meta-GGA functional. Compared to B3LYP, M06-2X often provides better accuracy for main-group thermochemistry, kinetics (activation energies), and non-covalent interactions. researchgate.netnih.gov Its superior ability to describe medium-range electron correlation makes it a good choice for studying complex reaction mechanisms and systems where dispersion forces are important.
Basis Sets:
6-311++G(d,p): This is a Pople-style, split-valence basis set. The notation indicates its composition:
6-311: The core orbitals are described by 6 primitive Gaussian functions, and the valence orbitals are split into three parts, described by 3, 1, and 1 primitive Gaussians, respectively, allowing for greater flexibility.
++: Diffuse functions are added to both heavy atoms (+) and hydrogen atoms (++). These are important for describing anions, excited states, and weak interactions.
(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow the orbitals to change shape, which is crucial for accurately describing chemical bonding. nih.gov
The combination of a sophisticated functional like M06-2X with a flexible, polarized, and diffuse basis set like 6-311++G(d,p) is often employed to achieve high accuracy in calculating the energetic and structural properties of molecules like this compound. mdpi.comsemanticscholar.org
| Component | Example | Primary Application/Strength |
|---|---|---|
| Functional | B3LYP | General purpose, good for geometry optimizations and vibrational frequencies of stable molecules. researchgate.net |
| Functional | M06-2X | Higher accuracy for reaction kinetics, thermochemistry, and non-covalent interactions. researchgate.netnih.gov |
| Basis Set | 6-31G(d) | A smaller basis set suitable for initial optimizations and calculations on very large systems. |
| Basis Set | 6-311++G(d,p) | A large, flexible basis set for high-accuracy energy calculations, anions, and excited states. nih.gov |
Resolution of Spectroscopic and Crystallographic Ambiguities via Computational Modeling
A comprehensive search of scientific literature reveals a notable scarcity of dedicated computational studies specifically focused on resolving spectroscopic and crystallographic ambiguities for This compound . While experimental data and computational analyses are available for structurally similar compounds, such as other cinnamate derivatives, a direct and detailed correlative study for the target molecule is not readily found in published research.
However, the principles of how computational modeling is employed to elucidate such ambiguities are well-established. This section will outline the theoretical framework and methodologies that would be applied, drawing parallels from research on closely related compounds.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data from techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. In instances where experimental results are ambiguous or present multiple possible interpretations, theoretical calculations can provide a clearer picture.
For example, in X-ray crystallography, the precise determination of hydrogen atom positions can be challenging. Computational geometry optimization can predict these positions with a high degree of accuracy, helping to resolve ambiguities in hydrogen bonding networks and intramolecular interactions. A crystallographic study on a derivative, (E)-Methyl 3-(4-ethylphenyl)-2-{2-[(E)-(hydroxyimino)methyl]phenoxymethyl}acrylate, highlights the complexity of conformations in similar molecules, where computational modeling could confirm the stability of the observed solid-state structure over other possible conformers.
In the realm of spectroscopy, DFT calculations are invaluable for assigning vibrational modes in FTIR and Raman spectra. An experimental spectrum may exhibit numerous peaks, and definitive assignment based solely on empirical data can be difficult. Theoretical frequency calculations can generate a predicted spectrum. By comparing the calculated vibrational frequencies with the experimental ones, a more confident assignment of the spectral bands to specific molecular motions can be achieved. For related cinnamate compounds, studies have shown that a scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model, thereby improving the correlation with experimental data.
Similarly, NMR chemical shifts and coupling constants can be predicted using computational methods. In complex molecules, overlapping signals in the ¹H and ¹³C NMR spectra can create ambiguity. Theoretical calculations can help to assign specific resonances to the correct nuclei within the molecule, aiding in the complete elucidation of the molecular structure in solution.
While specific data tables and detailed research findings for this compound are not available, the table below illustrates a hypothetical comparison between experimental and calculated vibrational frequencies, a common practice in computational studies of similar molecules.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |
| ν(C=O) | 1715 | 1750 | Carbonyl stretch |
| ν(C=C) | 1630 | 1655 | Alkene C=C stretch |
| δ(C-H) arom | 825 | 830 | Aromatic C-H out-of-plane bend |
| ν(C-O) | 1250 | 1265 | Ester C-O stretch |
This table is a hypothetical representation to illustrate the methodology.
Chemical Reactivity and Transformations of Methyl E 3 4 Ethylphenyl 2 Propenoate
Cycloaddition Reactions
The conjugated system of methyl (E)-3-(4-ethylphenyl)-2-propenoate, comprising the aromatic ring, the alkene, and the carbonyl group, allows it to participate in several types of cycloaddition reactions. These reactions are fundamental in constructing cyclic frameworks.
[2+2] Cycloaddition Reactions (e.g., Topotactic Dimerization)
This compound and related cinnamate (B1238496) esters undergo [2+2] photocycloaddition reactions to form cyclobutane (B1203170) derivatives. nih.gov This transformation is typically initiated by photosensitization, often using visible light and a suitable photocatalyst, which converts the cinnamate ester to its triplet state. nih.govrsc.org The excited-state molecule then reacts with a ground-state molecule in a cycloaddition to yield a dimer.
These dimerizations can produce a variety of stereoisomers, known as truxinates and truxillates. The specific stereochemical outcome is influenced by the reaction conditions and the substitution pattern of the cinnamate. In the solid state, the reaction is often topotactic, where the crystal packing of the monomer pre-organizes the molecules, leading to a specific stereoisomer of the cyclobutane product. rsc.org In solution, the reaction can be controlled to an extent using flow chemistry techniques and catalytic systems, such as thiourea-based catalysts, which can influence the diastereoselectivity of the cycloadducts formed. nih.gov
Table 1: Examples of [2+2] Cycloaddition Reactions of Cinnamate Derivatives
| Reactant | Conditions | Product Type | Reference |
|---|---|---|---|
| Generic Cinnamate Ester | Ir(III) photocatalyst, chiral Lewis acid, light | Enantioenriched cyclobutane | nih.gov |
| Various Cinnamate Esters | Visible-light triplet sensitization | Substituted cyclobutanes | rsc.org |
| Range of Cinnamate Substrates | Flow photochemistry, bis(thiourea) catalyst | Diastereomeric cyclobutanes (Truxinates) | nih.gov |
[3+2] Cycloaddition Reactions with Nitrile N-Oxides and Enaminones
The electron-deficient alkene of this compound makes it a suitable partner in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. These reactions are powerful methods for constructing five-membered heterocyclic rings.
With nitrile N-oxides, generated in situ, acrylate (B77674) esters undergo cycloaddition to form isoxazoline (B3343090) rings. The regioselectivity of this reaction is governed by both steric and electronic factors, with the electronic properties of the polarized C=C double bond often playing a decisive role. For α,β-unsaturated esters, the reaction typically proceeds with high regioselectivity.
Enaminones can also serve as partners in cycloaddition reactions with α,β-unsaturated esters, although the reaction may proceed through a stepwise Michael addition-cyclization pathway rather than a concerted cycloaddition. The nucleophilic enamine characteristically attacks the β-carbon of the unsaturated ester, leading to an intermediate that can subsequently cyclize to form various carbocyclic or heterocyclic structures, depending on the specific enaminone used. acgpubs.orgbohrium.com
Table 2: Examples of [3+2] Cycloaddition Reactions
| Dipolarophile/Michael Acceptor | Reagent | Product Type | Reference |
|---|---|---|---|
| Acrylate Esters | Nitrile N-Oxides (from aldoximes and oxidant) | Isoxazolines | acgpubs.org |
| Tertiary Enamino-ethyl esters | Acryloyl chloride | 4-Ethoxy-carbonylcyclohexenones | rsc.org |
Diels-Alder Reactions and Derivatives
In the Diels-Alder reaction, this compound acts as a dienophile. The [4+2] cycloaddition involves reaction with a conjugated diene to form a six-membered cyclohexene (B86901) ring. wikipedia.org The reactivity of the dienophile is significantly enhanced by the presence of the electron-withdrawing methyl ester group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap required for the reaction. masterorganicchemistry.comorganic-chemistry.org
The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. As the starting material is the (E)-isomer, the 4-ethylphenyl and the methoxycarbonyl groups will be trans to each other in the resulting cyclohexene adduct. When cyclic dienes are used, the reaction typically favors the formation of the endo product due to secondary orbital interactions, although the exo product can also be formed. nih.gov This reaction is a cornerstone of organic synthesis for creating complex cyclic systems with high stereochemical control. nih.gov
Table 3: General Scheme for Diels-Alder Reaction
| Diene | Dienophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Conjugated Diene (e.g., 1,3-Butadiene) | This compound | Thermal | Substituted Cyclohexene | wikipedia.orgmasterorganicchemistry.com |
| Cyclopentadiene | Methyl Acrylate | Computational Study (M06-2X(PCM)/TZVP) | Endo adduct favored | nih.gov |
Functional Group Interconversions
The ester moiety and the alkene in this compound are susceptible to a range of transformations, allowing for the synthesis of a diverse array of derivatives.
Ester Hydrolysis and Amidation
The methyl ester group can be readily converted into other functional groups. Ester hydrolysis , which involves reacting the ester with water in the presence of an acid or a base catalyst, yields the corresponding carboxylic acid, (E)-3-(4-ethylphenyl)-2-propenoic acid. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible and goes to completion, forming the carboxylate salt.
Amidation is another key transformation, achieved by reacting the ester with an amine. This nucleophilic acyl substitution reaction replaces the methoxy (B1213986) group (-OCH₃) with an amino group (e.g., -NHR or -NR₂), producing the corresponding amide. The reaction often requires heating and can sometimes be facilitated by a catalyst.
Table 4: Hydrolysis and Amidation Reactions
| Transformation | Reagents | Product | Reference |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., dilute HCl) | (E)-3-(4-ethylphenyl)-2-propenoic acid | General Knowledge |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH(aq) or KOH(aq), heat | Sodium or Potassium (E)-3-(4-ethylphenyl)-2-propenoate | General Knowledge |
| Amidation | Amine (e.g., RNH₂), heat | N-substituted (E)-3-(4-ethylphenyl)-2-propenamide | General Knowledge |
Reduction and Oxidation Reactions
The double bond and the ester group can be selectively or completely reduced. Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent will reduce both the carbon-carbon double bond and the ester group, yielding 3-(4-ethylphenyl)propan-1-ol. acs.orgmasterorganicchemistry.com In contrast, catalytic hydrogenation (e.g., H₂ over Pd/C) or using milder reducing systems like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal salts (e.g., CuSO₄/CoCl₂), can selectively reduce the alkene, leaving the ester group intact, to produce methyl 3-(4-ethylphenyl)propanoate. sciencemadness.org
Oxidation reactions primarily target the electron-rich carbon-carbon double bond. Epoxidation using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) converts the alkene into an epoxide, yielding methyl 3-(4-ethylphenyl)oxirane-2-carboxylate. masterorganicchemistry.comresearchgate.netleah4sci.com This reaction is stereospecific, with the epoxide ring being added to one face of the double bond. Another common oxidation is ozonolysis (O₃), which cleaves the double bond. Depending on the workup conditions (reductive or oxidative), this can lead to the formation of 4-ethylbenzaldehyde (B1584596) and a glyoxylate (B1226380) ester derivative. rsc.orgunion.edu
Table 5: Reduction and Oxidation Reactions
| Transformation | Reagents | Major Product | Reference |
|---|---|---|---|
| Complete Reduction | 1. LiAlH₄, Et₂O; 2. H₃O⁺ | 3-(4-ethylphenyl)propan-1-ol | masterorganicchemistry.com |
| Selective Alkene Reduction | H₂, Pd/C | Methyl 3-(4-ethylphenyl)propanoate | arkat-usa.org |
| Selective Alkene Reduction | NaBH₄, CuSO₄/CoCl₂, MeOH | Methyl 3-(4-ethylphenyl)propanoate | sciencemadness.org |
| Epoxidation | m-CPBA, CH₂Cl₂ | Methyl 3-(4-ethylphenyl)oxirane-2-carboxylate | masterorganicchemistry.com |
| Oxidative Cleavage | 1. O₃; 2. Reductive workup (e.g., DMS) | 4-Ethylbenzaldehyde | rsc.org |
Derivatization Strategies
The structure of this compound, an α,β-unsaturated ester, serves as a versatile template for the synthesis of more complex molecules, including various heterocyclic systems and organometallic derivatives.
The conjugated system in this compound is a key feature that allows it to be used as a building block in the synthesis of various heterocycles through cycloaddition and condensation reactions.
One prominent example is the Biginelli reaction , a one-pot cyclocondensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). In a modification of the classic approach, an α,β-unsaturated ester, such as this compound, can be condensed with a substituted isourea in a basic medium. nih.gov This method improves the efficiency of the synthesis, particularly with sterically hindered aldehydes. nih.gov The reaction involves the formation of the unsaturated ester via a Knoevenagel condensation as a preliminary step, followed by the cyclization that forms the dihydropyrimidine (B8664642) ring. nih.gov
Another significant application is in the Hantzsch dihydropyridine (B1217469) synthesis . organic-chemistry.orgyoutube.com This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. organic-chemistry.orgyoutube.com The core of the mechanism involves the formation of an α,β-unsaturated carbonyl compound (via Knoevenagel condensation) and an enamine, which then react via a Michael addition followed by cyclization to yield a 1,4-dihydropyridine. youtube.com this compound can serve as the pre-formed Michael acceptor, reacting with an enamine and a carbonyl source to construct the dihydropyridine scaffold, which is central to many biologically active molecules.
These strategies demonstrate the utility of the propenoate backbone as a precursor for generating diverse heterocyclic frameworks. organic-chemistry.orgnih.govnih.gov
Organotin(IV) carboxylates are a well-established class of compounds with diverse applications. The synthesis of organotin(IV) derivatives from this compound first requires its hydrolysis to the corresponding carboxylic acid, (E)-3-(4-ethylphenyl)-2-propenoic acid . This acid can then be reacted with various organotin(IV) compounds, such as di- and tri-organotin(IV) oxides or halides, typically by refluxing in a suitable solvent to yield the desired organotin(IV) esters.
The general reactions are as follows:
2 R'COOH + R"₂SnO → R"₂Sn(OOCR')₂ + H₂O
R'COOH + R"₃SnOH → R"₃Sn(OOCR') + H₂O
R'COOH + R"₃SnCl + Et₃N → R"₃Sn(OOCR') + Et₃N·HCl
(Where R'COOH is (E)-3-(4-ethylphenyl)-2-propenoic acid, and R" can be alkyl or aryl groups like Methyl, n-Butyl, or Phenyl).
The resulting diorganotin(IV) dicarboxylates and triorganotin(IV) carboxylates exhibit interesting structural features. In solution, triorganotin(IV) derivatives often adopt a four-coordinate, tetrahedral geometry, while diorganotin(IV) derivatives can achieve five- or six-coordinate geometries.
Below is a table of hypothetical research data for organotin(IV) derivatives of (E)-3-(4-ethylphenyl)-2-propenoic acid, based on findings for structurally similar compounds.
| Compound | Formula | R Group on Tin | 1H NMR (δ ppm) Signals for R Group | 119Sn NMR (δ ppm) |
|---|---|---|---|---|
| Dimethyltin(IV) di(E)-3-(4-ethylphenyl)-2-propenoate | (CH₃)₂Sn[OOCCH=CH(C₆H₄C₂H₅)]₂ | Methyl | 0.89 (s) | -150.2 |
| Diethyltin(IV) di(E)-3-(4-ethylphenyl)-2-propenoate | (C₂H₅)₂Sn[OOCCH=CH(C₆H₄C₂H₅)]₂ | Ethyl | 1.52 (q, α-CH₂), 1.34 (t, β-CH₃) | -115.8 |
| Di-n-butyltin(IV) di(E)-3-(4-ethylphenyl)-2-propenoate | (n-C₄H₉)₂Sn[OOCCH=CH(C₆H₄C₂H₅)]₂ | n-Butyl | ~1.6 (m, α,β-CH₂), ~1.3 (m, γ-CH₂), ~0.9 (t, δ-CH₃) | -138.5 |
| Diphenyltin(IV) di(E)-3-(4-ethylphenyl)-2-propenoate | (C₆H₅)₂Sn[OOCCH=CH(C₆H₄C₂H₅)]₂ | Phenyl | 7.2-7.8 (m) | -299.1 |
| Tri-n-butyltin(IV) (E)-3-(4-ethylphenyl)-2-propenoate | (n-C₄H₉)₃Sn[OOCCH=CH(C₆H₄C₂H₅)] | n-Butyl | ~1.5 (m, α,β-CH₂), ~1.3 (m, γ-CH₂), ~0.9 (t, δ-CH₃) | +80.4 |
| Triphenyltin(IV) (E)-3-(4-ethylphenyl)-2-propenoate | (C₆H₅)₃Sn[OOCCH=CH(C₆H₄C₂H₅)] | Phenyl | 7.3-7.9 (m) | -95.7 |
Structure Activity Relationships Sar and Derivative Design in the Context of Methyl E 3 4 Ethylphenyl 2 Propenoate
Influence of Phenyl Ring Substituents on Chemical Activitymdpi.com
Effect of Ethyl Group on Molecular Interactionsnih.gov
The ethyl group located at the para-position of the phenyl ring in methyl (E)-3-(4-ethylphenyl)-2-propenoate significantly influences its molecular behavior. Terminal groups are crucial as they affect molecular polarizability without substantially increasing the molecule's breadth, which can enhance the stability of certain physical states, such as liquid crystal phases. researchgate.net The length of such an aliphatic side chain can create an optimal balance for biological potency. For instance, in related classes of compounds, increasing the alkyl chain length from methyl to propyl has been shown to enhance inhibitory potency on dopamine (B1211576) transporters, while further lengthening to butyl or pentyl groups leads to a decrease in activity. ub.edu This suggests that the ethyl group provides a specific size and lipophilicity that can be critical for fitting into a target's binding pocket and establishing favorable van der Waals interactions.
Role of the (E)-Configuration in Molecular Recognition and Stabilitynih.govnih.gov
The stereochemistry of the double bond in the propenoate chain is a critical determinant of the molecule's shape, stability, and ability to interact with other molecules. The (E)-configuration, also known as the trans isomer, places the phenyl ring and the ester group on opposite sides of the double bond.
This arrangement is generally more stable than the corresponding (Z)- or cis-isomer. The increased stability of the (E)-configuration arises from reduced steric hindrance, as the bulky substituent groups are positioned further apart, minimizing repulsive forces. quora.comyoutube.com This inherent stability means that the (E)-isomer is the thermodynamically favored form.
The planarity associated with the (E)-configuration is crucial for molecular recognition. researchgate.net A relatively flat molecular geometry, like that seen in ethyl (E)-caffeate, facilitates effective intermolecular interactions such as π–π stacking and hydrogen bonding. researchgate.net These non-covalent interactions are fundamental to how a molecule binds to a biological target, such as an enzyme or receptor, and are essential for the formation of organized structures in crystallization. nih.govresearchgate.net The specific, rigid geometry of the (E)-isomer dictates how the molecule presents its functional groups for interaction, thereby playing a direct role in its biological and chemical recognition. mdpi.com
Rational Design of Propenoate-Based Scaffolds for Specific Research Applications
The propenoate scaffold, as exemplified by this compound, serves as a valuable starting point in medicinal chemistry for the rational design of molecules tailored for specific research applications. nih.govfrontiersin.org Its structural and electronic features can be systematically modified to develop precursors for potent inhibitors or to create prodrugs with improved delivery characteristics.
Design of Precursors for Kinase Inhibitorsnih.gov
Protein kinases are a major class of drug targets, and the design of specific inhibitors is a key area of pharmaceutical research. mdpi.com The design of kinase inhibitors often follows two main computer-aided approaches: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov SBDD relies on the known 3D structure of the target kinase, while LBDD uses the properties of known active ligands.
A propenoate-based scaffold can serve as a "hit" or starting fragment for developing more complex kinase inhibitors. These scaffolds can be elaborated to create molecules that fit into the ATP-binding site of a kinase. researchgate.net For instance, the propenoate structure could be modified to incorporate heterocyclic rings, which are common features in approved kinase inhibitors, or linked to other fragments to create bisubstrate inhibitors that occupy both the nucleotide and substrate-binding sites. mdpi.comresearchgate.net The rational design process involves optimizing the scaffold's substituents to enhance binding affinity and selectivity for the target kinase over others. ucsf.edunih.gov
| Design Approach | Principle | Application to Propenoate Scaffolds | Reference |
|---|---|---|---|
| Structure-Based Drug Design (SBDD) | Utilizes the 3D crystal structure of the target kinase to design complementary inhibitors. Methods include molecular docking and dynamics. | A propenoate derivative could be computationally docked into a kinase active site to predict binding modes and guide synthetic modifications for improved fit. | nih.gov |
| Ligand-Based Drug Design (LBDD) | Uses information from a set of known active and inactive molecules to build a model (e.g., pharmacophore) for activity. | The propenoate scaffold could be compared to known kinase inhibitors to identify essential features, guiding the design of new analogues with similar properties. | nih.gov |
| Fragment-Based Drug Design (FBDD) | Small molecular fragments are screened for binding to the target, and promising hits are grown or linked to create a more potent lead. | The propenoate core itself could act as a fragment that binds weakly, which is then optimized and expanded upon to increase potency. | ucsf.edu |
Development of Prodrugs and Targeted Delivery Systemsnih.gov
The ester functional group within the propenoate structure is an ideal handle for creating prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, often through enzymatic action. nih.gov This approach is used to overcome issues such as poor solubility, instability, or to achieve targeted drug release. nih.gov
The methyl ester of this compound can be readily hydrolyzed by esterase enzymes, which are abundant in the body, to release the corresponding carboxylic acid (4-ethylcinnamic acid). This carboxylic acid may be the intended active species. Ester-based prodrugs are a common strategy for improving the therapeutic index of drugs. nih.gov Furthermore, propenoate derivatives can be incorporated into more complex drug delivery systems, such as polymeric nanoparticles. nih.gov These nanocarriers can protect the drug from premature degradation, prolong its circulation time, and potentially target it to specific tissues, like tumors, by linking the drug to the carrier via an esterase-sensitive bond. nih.govfrontiersin.org Phenyl esters, in particular, are known to be highly responsive to esterases, allowing for rapid drug release at the target site. nih.gov
Exploration of Antimicrobial and Antioxidant Properties (In Vitro Studies)
While direct in vitro studies on the antimicrobial and antioxidant properties of this compound are not extensively documented in publicly available research, the activities of its parent compound, cinnamic acid, and its numerous derivatives provide a strong foundation for predicting its potential efficacy.
Antimicrobial Activity:
Cinnamic acid and its derivatives are known to possess a broad spectrum of antimicrobial activities against various bacteria and fungi. mdpi.com The general structure of a cinnamate (B1238496), which includes a phenyl ring attached to an acrylic acid moiety, is a key determinant of its antimicrobial action. Research on various synthetic cinnamides and cinnamates has shown that modifications to the carboxylic acid group and substitutions on the phenyl ring can significantly influence their antimicrobial potency. nih.gov
For instance, the esterification of the carboxylic acid group of cinnamic acid to form methyl cinnamate has been shown to result in a bioactive derivative. mdpi.com Further modifications, such as increasing the length of the alkyl chain in the ester group, can enhance this activity, likely due to increased lipophilicity which facilitates greater penetration into microbial cell membranes. mdpi.com The presence of an ethyl group at the para-position of the phenyl ring in this compound is also expected to contribute to its lipophilic character and, consequently, its potential antimicrobial effects. Studies on other substituted cinnamates have demonstrated that the nature and position of the substituent on the phenyl ring are critical for antibacterial activity. researchgate.net
The mechanism of antimicrobial action for cinnamic acid derivatives is believed to involve the disruption of microbial cell membranes, inhibition of biofilm formation, and interference with key metabolic pathways. researchgate.net
Interactive Data Table: Antimicrobial Activity of Representative Cinnamic Acid Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| Cinnamic acid | Candida albicans | >25000 | mdpi.com |
| Methyl cinnamate | Candida albicans | 789.19 | mdpi.com |
| Ethyl cinnamate | Candida albicans | 726.36 | mdpi.com |
| Butyl cinnamate | Candida albicans | 626.62 | nih.gov |
| Methyl trans-cinnamate | E. coli | 3.1 mM (increased lag phase) | mdpi.com |
This table presents data for related compounds to illustrate structure-activity relationships, as direct data for this compound is not available.
Antioxidant Activity:
The antioxidant properties of cinnamic acid derivatives are well-established and are primarily attributed to their ability to act as free radical scavengers. mdpi.com The presence of a phenolic hydroxyl group is a significant contributor to this activity; however, other structural features also play a role. researchgate.net
Esterification of cinnamic acid to its ethyl ester has been shown to enhance its antioxidant activity. mdpi.com This is thought to be due to the increased lipophilicity of the ester, allowing for better interaction with lipid-based radicals. mdpi.com Therefore, this compound, as an ester, is predicted to possess antioxidant capabilities. The ethyl substituent on the phenyl ring may further modulate this activity. While some studies suggest that methyl cinnamate itself may have limited antioxidant activity in certain assays, its derivatives show a wide range of potencies. researchgate.netnih.gov
The primary mechanism of antioxidant action for these compounds involves the donation of a hydrogen atom from the phenolic hydroxyl group (if present) or other parts of the molecule to neutralize free radicals. researchgate.net
Interactive Data Table: In Vitro Antioxidant Activity of Cinnamic Acid and its Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| Cinnamic acid | DPPH radical scavenging | 1.2 | mdpi.com |
| Ethyl cinnamate | DPPH radical scavenging | 0.64 | mdpi.com |
| Cinnamyl alcohol | DPPH radical scavenging | 0.84 | mdpi.com |
This table presents data for related compounds to illustrate structure-activity relationships, as direct data for this compound is not available.
Investigations into Antidiabetic Activity (In Vitro Studies)
The potential of cinnamic acid and its derivatives as antidiabetic agents has been a subject of increasing research interest. researchgate.netnih.gov In vitro studies have revealed several mechanisms through which these compounds may exert their effects, providing a basis to hypothesize the potential antidiabetic activity of this compound.
One of the key mechanisms is the stimulation of insulin (B600854) secretion from pancreatic β-cells. While cinnamic acid itself has shown the ability to enhance glucose-stimulated insulin secretion, its derivatives have exhibited varying potencies. nih.govnih.gov For instance, p-methoxycinnamic acid has been found to be an effective insulin secretagogue. nih.gov This suggests that substitutions on the phenyl ring play a crucial role in this activity. The 4-ethyl substitution in this compound could potentially influence its interaction with the cellular targets involved in insulin secretion.
Another important aspect of antidiabetic activity is the regulation of glucose metabolism. Cinnamic acid derivatives have been shown to modulate key enzymes involved in hepatic glucose production and to enhance glucose uptake in peripheral tissues. nih.gov For example, ferulic acid and caffeic acid have been reported to suppress gluconeogenesis and glycogenolysis in vitro. nih.gov
Furthermore, the inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, is another avenue through which these compounds can exert antidiabetic effects by delaying glucose absorption. researchgate.net
Interactive Data Table: In Vitro Antidiabetic Effects of Cinnamic Acid Derivatives
| Compound | In Vitro Model | Observed Effect | Reference |
| Cinnamic acid | Isolated rat islets | Enhanced glucose-stimulated insulin secretion | nih.gov |
| Caffeic acid | INS-1E pancreatic β-cells | Enhanced glucose-stimulated insulin secretion | nih.gov |
| Ferulic acid | Rat hepatoma Fao cells | Lowered glucose production | nih.gov |
This table presents data for related compounds to illustrate potential mechanisms, as direct data for this compound is not available.
Emerging Research Directions and Future Perspectives for Methyl E 3 4 Ethylphenyl 2 Propenoate Research
Novel Synthetic Routes and Sustainable Chemistry
The synthesis of cinnamate (B1238496) esters, including methyl (E)-3-(4-ethylphenyl)-2-propenoate, has traditionally relied on established methods such as the Knoevenagel condensation. chemrxiv.org However, the future of its synthesis lies in the development of more sustainable and efficient protocols. Research is anticipated to move beyond conventional approaches to embrace the principles of green chemistry.
Emerging research could focus on:
Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source can dramatically reduce reaction times and improve yields, as has been demonstrated for the synthesis of related propenoic acids. nih.gov
Novel Catalytic Systems: Exploration of heterogeneous catalysts, biocatalysts, or noble-metal-free catalytic systems could lead to more environmentally benign and cost-effective production methods. Transition metal-catalyzed reactions, such as those involving nickel or palladium, have shown utility in generating complex molecules from similar starting materials and represent a promising avenue. purdue.edu
Green Solvents: Investigating the use of green solvents, such as ionic liquids, supercritical fluids, or even water, could significantly reduce the environmental footprint of the synthesis. The potential of related esters like ethyl propanoate as green solvents highlights a possible direction. patsnap.com
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control, representing a significant upgrade over traditional batch processing for the synthesis of this compound.
Table 1: Potential Sustainable Synthetic Routes for this compound
| Methodology | Potential Advantages | Related Research Context |
|---|---|---|
| Microwave-Assisted Knoevenagel Condensation | Reduced reaction times, higher energy efficiency, potentially higher yields. | Successfully used for synthesizing other propenoic acid derivatives. nih.gov |
| Transition-Metal-Catalyzed Cross-Coupling | High stereoselectivity, functional group tolerance, access to diverse derivatives. | Nickel and Palladium catalysis used for complex molecule synthesis from related precursors. purdue.edu |
| Biocatalytic Esterification | High selectivity, mild reaction conditions, biodegradable catalysts (enzymes). | General trend in green pharmaceutical and chemical manufacturing. |
| Continuous Flow Synthesis | Enhanced safety and scalability, precise control over reaction parameters, improved product consistency. | Increasingly adopted for fine chemical production. |
Advanced Spectroscopic Probes and In-Situ Characterization
While standard characterization of this compound would involve techniques like NMR and IR spectroscopy chemrxiv.org, future research will likely employ more sophisticated methods to gain deeper insights into its structural dynamics and reactive states.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignment of proton and carbon signals and reveal through-bond and through-space correlations, offering a complete picture of the molecular structure in solution.
X-ray Crystallography: Determining the single-crystal X-ray structure would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. Such studies are common for related propenoate researchgate.netnih.gov and furan (B31954) derivatives. researchgate.net
In-Situ Monitoring: The use of in-situ spectroscopic techniques, such as ReactIR (in-situ FT-IR) or process NMR, could allow for real-time monitoring of the synthesis of this compound. This would enable precise tracking of reactant consumption, intermediate formation, and product generation, leading to optimized reaction kinetics and yield.
Computational Spectroscopy: Combining experimental data with quantum chemical calculations can aid in the interpretation of complex spectra and provide insights into the electronic structure and properties of the molecule.
Table 2: Advanced Characterization Techniques and Their Potential Insights
| Technique | Information Gained | Relevance to Research |
|---|---|---|
| 2D NMR Spectroscopy (COSY, HSQC, etc.) | Detailed molecular connectivity and spatial relationships in solution. | Unambiguous structural confirmation and conformational analysis. |
| Single-Crystal X-ray Diffraction | Precise solid-state structure, packing, and intermolecular forces. | Fundamental understanding of the compound's crystalline form; data is available for many related propenoates. researchgate.netnih.gov |
| In-Situ FT-IR (ReactIR) | Real-time reaction kinetics and mechanism analysis. | Optimization of synthesis, identification of transient intermediates. |
| Time-Resolved Spectroscopy | Excited-state dynamics and photochemical behavior. | Exploration of potential applications in photochemistry and materials. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools can accelerate discovery and development in several ways.
Property Prediction: ML models can be trained on existing chemical databases to predict physical, chemical, and biological properties of new molecules. For instance, toxicity prediction programs like ProTox II have been used to estimate the LD50 of related propenoic acids. nih.gov Similar models could predict solubility, reactivity, and potential applications for this compound.
Synthesis Planning: AI tools can retrospectively analyze synthetic routes and propose novel, more efficient pathways for the synthesis of this compound and its derivatives.
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) by analyzing experimental data, leading to higher yields and purity with fewer experiments.
Computational Mechanism Studies: Advanced computational methods, such as Molecular Electron Density Theory (MEDT), can be employed to investigate the mechanisms of reactions involving this compound, as has been done for similar systems, providing insights that are difficult to obtain experimentally. mdpi.com
Exploration of New Chemical Transformations and Cascade Reactions
This compound, with its reactive propenoate system and functionalizable aromatic ring, is a versatile building block for more complex molecular architectures.
Asymmetric Catalysis: The development of catalytic asymmetric reactions, such as asymmetric hydrogenation or Michael additions, would allow for the synthesis of chiral derivatives of this compound, which could be valuable as intermediates in pharmaceutical synthesis.
Cascade Reactions: Designing cascade (or tandem) reactions that involve this compound could provide rapid access to complex heterocyclic or polycyclic structures in a single synthetic operation. Research into cyclization reactions of related acrylates to form substituted furans demonstrates the potential for such transformations. researchgate.net
Multicomponent Reactions (MCRs): Its use in MCRs, where three or more reactants combine in one pot to form a final product, would be a highly efficient strategy for generating molecular diversity and building libraries of novel compounds for screening.
C-H Activation: Direct functionalization of the C-H bonds on the ethylphenyl ring represents a modern and atom-economical approach to creating a variety of derivatives without the need for pre-functionalized starting materials.
Role in Advanced Materials Science (e.g., Polymerizable Monomers, Nanoreactors)
The unique chemical structure of this compound makes it an intriguing candidate for applications in materials science.
Polymerizable Monomers: The acrylate (B77674) moiety allows this compound to act as a monomer in polymerization reactions. The incorporation of the 4-ethylphenyl group could impart desirable properties to the resulting polymer, such as increased hydrophobicity, altered refractive index, or enhanced thermal stability. Research on the copolymerization of similar trisubstituted ethylenes with styrene (B11656) suggests a pathway for creating new polymeric materials. chemrxiv.org Such polymers could find use in specialty coatings, adhesives, or optical resins. thegoodscentscompany.com
Functional Materials: The ester group could be hydrolyzed post-polymerization to create a poly(acrylic acid) derivative with pendant 4-ethylphenyl groups, leading to pH-responsive materials or ion-exchange resins.
Nanomaterials: There is potential to use this molecule in the synthesis of functional nanoparticles or as a component in self-assembling systems. Its role as a dispersing agent or a building block for organic nanostructures could be explored. The general use of related esters in creating composite materials points to this possibility. patsnap.com
Q & A
Q. Q1. What are the optimal synthetic routes for methyl (E)-3-(4-ethylphenyl)-2-propenoate, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis typically involves a Horner-Wadsworth-Emmons reaction or a Knoevenagel condensation to form the α,β-unsaturated ester. For stereochemical control, reaction temperature and catalyst selection are critical. For example, using lithium salts in aprotic solvents (e.g., THF) at low temperatures (-78°C) can favor the E-isomer due to kinetic control . Characterization via H NMR (coupling constants ) and X-ray crystallography (e.g., SHELXL refinement ) confirms stereochemistry.
Q. Q2. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Combine multiple techniques:
- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- Spectroscopy: NMR to confirm the ester carbonyl signal (~165–170 ppm) and aromatic carbons.
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H] (calculated for : 190.0994).
- Crystallography: Use SHELX programs for single-crystal refinement to resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. Q3. How do substituents on the phenyl ring (e.g., ethyl vs. halogen/methoxy groups) influence the compound’s electronic properties and biological activity?
Methodological Answer: Substituents alter electron density and steric effects, impacting reactivity and bioactivity. For example:
These trends can be quantified via Hammett σ constants or computational DFT calculations (e.g., Mulliken charges).
Q. Q4. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
Methodological Answer: Contradictions often arise from assay conditions or cell-line specificity. To address this:
Standardize Assays: Use identical cell lines (e.g., THP-1 monocytes) and cytokine profiles (IL-6, TNF-α) .
Dose-Response Analysis: Compare EC values across studies; discrepancies may indicate off-target effects at high concentrations.
Metabolite Screening: Hydrolysis products (e.g., 3-(4-ethylphenyl)propanoic acid) might contribute to observed toxicity .
Q. Q5. What advanced computational methods are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2) to predict binding modes.
- MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
- QSAR Models: Train models on substituent-dependent activity data (e.g., IC against NF-κB) .
Q. Q6. How can crystallographic data (e.g., torsion angles, packing motifs) inform the design of derivatives with improved solubility?
Methodological Answer: Crystal packing analysis (via Mercury or OLEX2 ) reveals intermolecular interactions. For example:
- Hydrogen Bonding: If the ester carbonyl forms H-bonds with adjacent molecules, replacing the ethyl group with polar substituents (e.g., hydroxyl) may disrupt packing and enhance solubility.
- Torsion Angles: Planar conformations (C=C–C=O dihedral ~0°) correlate with lower melting points, aiding dissolution .
Data Analysis and Experimental Design
Q. Q7. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model ().
- Outlier Detection: Use Grubbs’ test to exclude anomalies in triplicate measurements.
- Cross-Validation: Compare IC values across multiple assays (e.g., fluorometric vs. colorimetric) to confirm reproducibility .
Q. Q8. How should researchers design experiments to probe the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolysis Kinetics: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24h.
- Light/Heat Stress: Expose to UV (254 nm) or 60°C for 48h; assess decomposition products.
- Metabolic Stability: Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation .
Advanced Characterization Techniques
Q. Q9. What role does X-ray crystallography play in resolving stereochemical ambiguities in derivatives?
Methodological Answer: SHELXL refinement provides precise bond lengths and angles. For example:
Q. Q10. How can NMR relaxation experiments (e.g., T1T_1T1, T2T_2T2) inform conformational dynamics in solution?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
